molecular formula C15H21N5Na2O16P2 B13826330 Uridine Diphosphate-GlcNaz

Uridine Diphosphate-GlcNaz

Cat. No.: B13826330
M. Wt: 635.28 g/mol
InChI Key: DOUDOKFJOZTLBN-UHFFFAOYSA-L
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Description

Uridine Diphosphate-GlcNaz, also known as Uridine Diphosphate N-acetylglucosamine, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in various biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine Diphosphate-GlcNaz can be synthesized through chemoenzymatic methods. The synthesis involves the chemical preparation of N-acetylglucosamine-1-phosphate analogs, which are then recognized by the GlmU uridyltransferase enzyme. The enzyme transfers the analogs to form the corresponding uridine diphosphate-sugar nucleotides .

Industrial Production Methods

Industrial production of this compound typically involves the use of resin-immobilized GlmU, which provides a more efficient final step in the synthesis. This method allows for the large-scale production of the compound, which is essential for its various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Uridine Diphosphate-GlcNaz undergoes several types of chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. It is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include glycosyltransferases and various enzymes such as MurA, MurB, and MurC from Escherichia coli. These enzymes modify the sugar-cap structure and introduce bioorthogonal, clickable moieties .

Major Products

The major products formed from the reactions involving this compound include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential components of the extracellular matrix and play significant roles in cellular signaling and structural integrity .

Mechanism of Action

Uridine Diphosphate-GlcNaz exerts its effects by acting as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and the regulation of the cytoskeleton structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in transferring N-acetylglucosamine residues, which are essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. Its involvement in intracellular signaling and glucose sensing mechanisms further highlights its distinct functions .

Properties

Molecular Formula

C15H21N5Na2O16P2

Molecular Weight

635.28 g/mol

IUPAC Name

disodium;[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2

InChI Key

DOUDOKFJOZTLBN-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]

Origin of Product

United States

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